molecular formula C12H17NO B6210611 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1017229-92-3

1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6210611
CAS RN: 1017229-92-3
M. Wt: 191.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17NO . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline, has been a subject of interest in medicinal chemistry . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with an ethyl group attached to one nitrogen atom and a methoxy group attached to the 7-position of the isoquinoline ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. These reactions often involve the functionalization of the C(1) position of the tetrahydroisoquinoline ring .


Physical And Chemical Properties Analysis

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature . It has a molecular weight of 191.27 .

Future Directions

The future research directions for 1,2,3,4-tetrahydroisoquinoline analogs, including 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline, involve further exploration of their biological activities and development of novel analogs with potent biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 4-methoxyphenylacetaldehyde with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-methoxyphenylacetaldehyde", "ethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Condensation of 4-methoxyphenylacetaldehyde with ethylamine in the presence of a catalyst (e.g. acetic acid) to form the imine intermediate", "Reduction of the imine intermediate using a reducing agent (e.g. sodium borohydride) to yield 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline" ] }

CAS RN

1017229-92-3

Product Name

1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.